molecular formula C15H18ClNO B7854526 [4-(2-Phenylethoxy)phenyl]methanamine hydrochloride

[4-(2-Phenylethoxy)phenyl]methanamine hydrochloride

Cat. No.: B7854526
M. Wt: 263.76 g/mol
InChI Key: PUSUSWQAZGDWRJ-UHFFFAOYSA-N
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Description

[4-(2-Phenylethoxy)phenyl]methanamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenylethoxy group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Phenylethoxy)phenyl]methanamine hydrochloride typically involves the reaction of 4-(2-Phenylethoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C). The reaction conditions often include a solvent such as ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Phenylethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

[4-(2-Phenylethoxy)phenyl]methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2-Phenylethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simple phenethylamine structure without additional substituents.

    4-Methoxyphenethylamine: Contains a methoxy group on the phenyl ring.

    2-Phenylethylamine: Lacks the phenylethoxy group.

Uniqueness

[4-(2-Phenylethoxy)phenyl]methanamine hydrochloride is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2-phenylethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13;/h1-9H,10-12,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSUSWQAZGDWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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